
5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, which makes it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A significant aspect of the research on related compounds involves their synthesis and evaluation as potential therapeutic agents. For example, Ivachtchenko et al. (2010) reported the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, exploring their affinity and selectivity towards serotonin 5-HT6 receptors. These compounds demonstrated potent antagonist activity, indicating their potential application in treating disorders associated with 5-HT6 receptors. The study highlights the importance of structural modification in achieving high selectivity and potency, which is crucial for the development of therapeutics with minimal side effects (Ivachtchenko et al., 2010).
Interaction with Biological Molecules
Research into the interaction between such compounds and biological molecules provides insights into their potential therapeutic mechanisms. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including compounds with pyrimidin-2-ylsulfamoyl moieties, and investigated their binding with bovine serum albumin (BSA). This study is significant for understanding the pharmacokinetics and pharmacodynamics of these compounds, as protein binding influences the distribution, efficacy, and metabolism of drugs in the body. The results contribute to the rational design of new drugs with optimized properties (Meng et al., 2012).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of novel compounds with potential antimicrobial and antifungal activities is another key area of research. Alsaedi et al. (2019) reported on the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, demonstrating significant antimicrobial activity. Such studies are crucial for discovering new treatments for infectious diseases, especially in the face of rising antibiotic resistance. The findings indicate that the incorporation of sulfone groups into pyrazolopyrimidine ring systems can enhance antibacterial and antifungal efficacy, providing a promising direction for developing new antimicrobial agents (Alsaedi et al., 2019).
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-16-8-9-19(14-17(16)2)30(28,29)20-15-24-22(25-21(20)23)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKWKQVRIGIQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

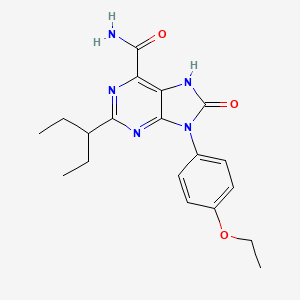
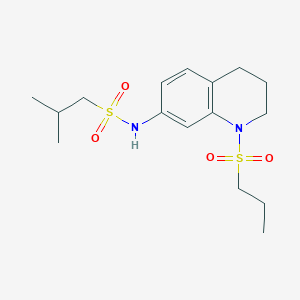
![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)
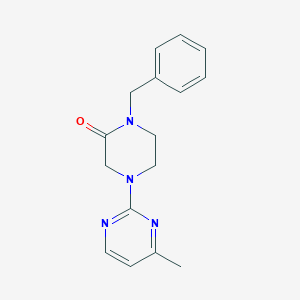
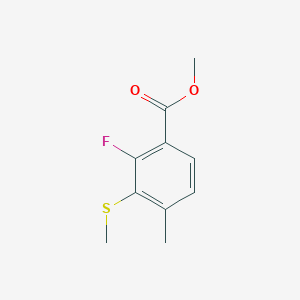
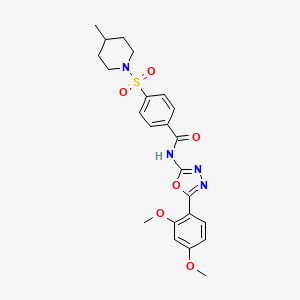
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)

![tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate](/img/structure/B2893888.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)
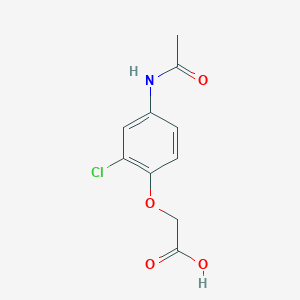
![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)